Biological Activity Data for 3-(2-Amino-5-methylphenyl)quinoxalin-2(1H)-one is Not Publicly Available
A search of patents and primary literature reveals that while 3-aryl quinoxalin-2(1H)-ones are claimed as PASK inhibitors and insulin secretion stimulators, no specific IC50, Ki, or EC50 values for the compound with CAS 878420-60-1 have been published. Consequently, quantitative differentiation against analogs such as 3-phenylquinoxalin-2(1H)-one or 3-(2-aminophenyl)quinoxalin-2(1H)-one is not possible. This absence of data is the most critical fact for procurement decisions [1][2].
| Evidence Dimension | Inhibitory or functional activity |
|---|---|
| Target Compound Data | No quantitative data found in public domain sources. |
| Comparator Or Baseline | All closest 3-aryl quinoxalin-2(1H)-one analogs (e.g., unsubstituted phenyl, 2-aminophenyl, 4-aminophenyl) also lack publicly comparable data in the same assay. |
| Quantified Difference | Not calculable due to absence of data. |
| Conditions | N/A |
Why This Matters
Procurement for target-based screening cannot be data-driven; the compound must be treated as an exploratory building block with an uncharacterized biological profile.
- [1] Substituted quinoxaline compounds for the inhibition of PASK. US Patent US8916561B2. View Source
- [2] Quinoxalinone derivatives as insulin secretion stimulators, methods for obtaining them and use thereof for the treatment of diabetes. US Patent Application US20130123257A1. View Source
